Antitumor agent-153

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

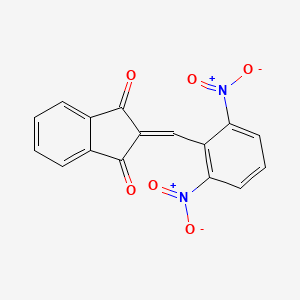

Molecular Formula |

C16H8N2O6 |

|---|---|

Molecular Weight |

324.24 g/mol |

IUPAC Name |

2-[(2,6-dinitrophenyl)methylidene]indene-1,3-dione |

InChI |

InChI=1S/C16H8N2O6/c19-15-9-4-1-2-5-10(9)16(20)12(15)8-11-13(17(21)22)6-3-7-14(11)18(23)24/h1-8H |

InChI Key |

MJQKXAMIHCYJTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-])C2=O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Antitumor Agent-153: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-153, also identified as compound 11b, is a novel therapeutic candidate that has demonstrated significant anticancer properties. This technical guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data and detailed experimental methodologies. As an optimized derivative of the known Polycomb Repressive Complex 1 (PRC1) inhibitor PRT4165, this compound exhibits its effects through the specific inhibition of histone H2A ubiquitination, a key epigenetic modification implicated in cancer progression. This document serves as a comprehensive resource for researchers in oncology and drug development, offering insights into the molecular basis of this compound's therapeutic potential.

Core Mechanism of Action

This compound functions as a potent and specific inhibitor of H2A histone ubiquitination.[1][2][3][4][5] Its primary molecular target is the E3 ubiquitin ligase activity of the Polycomb Repressive Complex 1 (PRC1). The PRC1 complex, through its core components RING1A and RNF2 (also known as RING1B), is responsible for the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1). This epigenetic mark plays a crucial role in the regulation of gene expression, particularly in the silencing of tumor suppressor genes.

By inhibiting the catalytic activity of RING1A and RNF2, this compound effectively blocks the transfer of ubiquitin to histone H2A. The reduction in H2AK119ub1 levels leads to the reactivation of silenced tumor suppressor genes, thereby impeding cancer cell proliferation and survival. This targeted disruption of a key epigenetic regulatory pathway underscores the therapeutic potential of this compound in oncology. The agent has been shown to inhibit the viability of human osteosarcoma U2OS cells and reduce the levels of monoubiquitinated histone H2A.

Quantitative Data

The antitumor activity of this compound has been quantified in cell-based assays. The following table summarizes the available data on its efficacy.

| Compound | Cell Line | Assay | Endpoint | Value |

| This compound | U2OS (Human Osteosarcoma) | Cell Viability | IC50 | 5.86 μM |

| This compound | U2OS (Human Osteosarcoma) | Cell Proliferation | Complete Inhibition | 30 μM |

| This compound | U2OS (Human Osteosarcoma) | H2AK119ub1 Reduction | Dose-dependent reduction | 24-96 μM (1 hour) |

Signaling Pathway

The signaling pathway affected by this compound is the ubiquitination cascade, specifically targeting the final step of ubiquitin conjugation to histone H2A mediated by the PRC1 complex.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following is a representative protocol for an in vitro H2A ubiquitination assay to assess the inhibitory activity of this compound. This protocol is based on established methods for studying histone ubiquitination.

Objective

To determine the in vitro inhibitory effect of this compound on PRC1-mediated monoubiquitination of histone H2A.

Materials and Reagents

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant human PRC1 complex (containing RING1A/RNF2 and BMI1)

-

Recombinant human Histone H2A

-

Human Ubiquitin

-

ATP solution (100 mM)

-

This compound (stock solution in DMSO)

-

10X Ubiquitination Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 250 mM MgCl2, 10 mM DTT)

-

Deionized water

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Primary antibody against monoubiquitinated H2A (H2AK119ub1)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Experimental Workflow

Caption: Experimental workflow for in vitro H2A ubiquitination assay.

Procedure

-

Reaction Assembly: On ice, prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, ubiquitin, and histone H2A. Aliquot the master mix into separate microcentrifuge tubes.

-

Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) or DMSO (vehicle control) to the respective tubes.

-

Initiation of Reaction: Add the PRC1 complex to each tube to initiate the ubiquitination reaction.

-

Incubation: Incubate the reactions at 37°C for 60-90 minutes.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Separate the reaction products on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific for H2AK119ub1. Following washing, incubate with an HRP-conjugated secondary antibody.

-

Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. The intensity of the H2AK119ub1 band will be inversely proportional to the inhibitory activity of this compound.

Conclusion

This compound represents a promising class of epigenetic-modifying drugs with a well-defined mechanism of action. Its ability to specifically inhibit PRC1-mediated H2A ubiquitination provides a targeted approach to reactivate tumor suppressor genes and inhibit cancer cell growth. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of this novel antitumor agent. The continued exploration of such targeted epigenetic therapies holds significant promise for the future of cancer treatment.

References

The Discovery, Synthesis, and Biological Evaluation of the Microtubule-Stabilizing Agent Paclitaxel

Introduction

Paclitaxel, originally designated as Taxol, is a highly effective antineoplastic agent used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancer. Its discovery from the bark of the Pacific yew tree, Taxus brevifolia, marked a significant milestone in cancer chemotherapy. Paclitaxel's unique mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of Paclitaxel, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The journey of Paclitaxel from a natural product to a cornerstone of cancer therapy began in the 1960s as part of a National Cancer Institute (NCI) program to screen plant extracts for anticancer activity. In 1962, Arthur S. Barclay collected bark from the Pacific yew, and in 1964, Monroe E. Wall and Mansukh C. Wani identified the crude extract as having cytotoxic effects. They isolated the active compound in 1967 and named it Taxol, determining its structure in 1971.

Due to the low yield of Paclitaxel from the Pacific yew bark (approximately 1 gram per 10 kg of bark) and the ecological concerns associated with harvesting the slow-growing tree, extensive research was focused on alternative sourcing methods. While numerous total syntheses have been achieved, starting with the landmark synthesis by Holton and Nicolaou in 1994, these routes are often complex and not commercially viable for large-scale production.

A significant breakthrough was the development of a semi-synthetic method by Pierre Potier and his team. This process utilizes 10-deacetylbaccatin III (10-DAB), a precursor found in the needles of the more abundant European yew (Taxus baccata), which can be harvested without killing the tree. The 10-DAB is then chemically converted to Paclitaxel. This semi-synthetic approach remains a primary method for the commercial production of Paclitaxel.

Mechanism of Action

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division. Unlike other microtubule-targeting agents such as colchicine and the vinca alkaloids, which cause microtubule depolymerization, Paclitaxel binds to the β-tubulin subunit of microtubules and promotes their polymerization and stabilization. This stabilization prevents the dynamic instability required for the mitotic spindle to function correctly during cell division.

The stabilized microtubules lead to a sustained mitotic block at the G2/M phase of the cell cycle. This prolonged arrest activates the spindle assembly checkpoint, ultimately inducing apoptosis or programmed cell death. The signaling cascade leading to apoptosis following Paclitaxel-induced mitotic arrest is complex and can involve the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to the release of pro-apoptotic factors from the mitochondria.

Caption: Paclitaxel's mechanism leading to apoptosis.

Antitumor Activity

The cytotoxic and antiproliferative effects of Paclitaxel have been extensively documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes representative IC50 values for Paclitaxel in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 4.5 | |

| A549 | Lung Carcinoma | 5.2 | |

| MCF-7 | Breast Adenocarcinoma | 2.0 | |

| OVCAR-3 | Ovarian Adenocarcinoma | 8.3 | |

| PANC-1 | Pancreatic Carcinoma | 6.0 | |

| PC-3 | Prostate Adenocarcinoma | 3.7 |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of Paclitaxel's cytotoxic effects on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare serial dilutions of Paclitaxel in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the Paclitaxel dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

An In-depth Technical Guide on the Apoptosis Induction Pathway of Antitumor Agent-153

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-153, identified as the novel 1,2,3-triazole derivative, 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, has emerged as a compound of interest in oncology research.[1][2] This technical guide delineates the core mechanism of its antitumor activity, focusing on its pathway for inducing apoptosis. The primary mechanism of action involves the generation of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade.[1][3][4] This document provides a comprehensive overview of the signaling pathway, quantitative data from cytotoxicity and apoptosis assays, and detailed experimental protocols for key analytical methods.

Core Mechanism of Action: ROS-Mediated Mitochondrial Apoptosis

This compound exerts its cytotoxic effects through a well-defined intrinsic apoptosis pathway initiated by oxidative stress. The sequence of events is as follows:

-

Induction of Reactive Oxygen Species (ROS): Upon cellular uptake, the compound triggers a significant increase in the intracellular levels of ROS. ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can cause damage to cellular components, including lipids, proteins, and DNA.

-

Loss of Mitochondrial Membrane Potential (MMP): The accumulation of ROS disrupts the integrity of the mitochondrial membrane, leading to a significant loss of the mitochondrial membrane potential (ΔΨm). This depolarization is a critical early event in the intrinsic apoptotic pathway, often considered the "point of no return."

-

Initiation of Apoptosis: The collapse of the MMP leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This initiates a cascade of enzymatic reactions, culminating in programmed cell death, or apoptosis, which is characterized by distinct morphological changes like cell shrinkage, membrane blebbing, and DNA fragmentation.

This pathway highlights the compound's ability to selectively induce cell death in cancer cells, which often have a lower threshold for oxidative stress compared to normal cells.

Quantitative Data Presentation

The cytotoxic and pro-apoptotic activity of this compound has been quantified against various human cell lines. The data is summarized in the tables below.

Table 1: Cytotoxicity of this compound (Compound 3) after 48h Treatment

| Cell Line | Cell Type | IC50 Value (µM) |

| Caco-2 | Colorectal Adenocarcinoma | 16.63 ± 0.27 |

| LNCaP | Prostate Carcinoma | 33.41 ± 0.54 |

| MDA-MB-231 | Breast Cancer | 42.15 ± 0.82 |

| HEK-293 | Normal Kidney Cells | >50 |

Data sourced from Göktürk et al., ACS Omega 2023. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value signifies higher cytotoxic potency. The compound shows notable activity against the Caco-2 cell line and significantly lower toxicity towards the non-cancerous HEK-293 cell line.

Table 2: Apoptosis Induction in Caco-2 Cells by this compound (Compound 3)

| Treatment | Quadrant | Cell Population | Percentage of Cells |

| Control | Q1 (Annexin V-/PI+) | Necrotic | 0.1% |

| Q2 (Annexin V+/PI+) | Late Apoptotic | 0.3% | |

| Q3 (Annexin V-/PI-) | Live | 99.5% | |

| Q4 (Annexin V+/PI-) | Early Apoptotic | 0.1% | |

| Compound 3 (IC50) | Q1 (Annexin V-/PI+) | Necrotic | 0.2% |

| Q2 (Annexin V+/PI+) | Late Apoptotic | 11.2% | |

| Q3 (Annexin V-/PI-) | Live | 81.3% | |

| Q4 (Annexin V+/PI-) | Early Apoptotic | 7.3% |

Data derived from Annexin V-FITC/PI flow cytometry analysis in Göktürk et al., ACS Omega 2023. Treatment with this compound at its IC50 concentration for 48 hours leads to a significant increase in both early and late apoptotic cell populations in Caco-2 cells, confirming its apoptosis-inducing capability.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

Caption: Apoptosis induction pathway of this compound.

General Experimental Workflow

Caption: Workflow for evaluating this compound's effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., Caco-2, LNCaP, MDA-MB-231, HEK-293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol (e.g., 5 µL of Annexin V-FITC and 5 µL of PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Intracellular ROS Measurement using DCFH-DA

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Treatment: Culture cells on coverslips in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with PBS to remove excess probe.

-

Imaging: Immediately observe the cells under a fluorescence microscope. The intracellular fluorescence intensity is proportional to the amount of ROS.

-

Quantification (Optional): For quantitative analysis, cells can be grown in a black 96-well plate, and fluorescence can be measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

Mitochondrial Membrane Potential (MMP) Assay using JC-1

The JC-1 dye is a ratiometric probe that indicates mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Cell Treatment: Culture cells on coverslips in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

JC-1 Staining: Wash the cells with PBS and incubate with JC-1 staining solution (typically 2-10 µM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with assay buffer.

-

Imaging: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence. A shift from red to green fluorescence indicates a loss of MMP.

-

Flow Cytometry (Optional): For a quantitative assessment, treated cells can be stained with JC-1 and analyzed by flow cytometry, measuring the shift in the red/green fluorescence ratio.

References

- 1. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Antitumor Agent-153: A Technical Guide to Reactive Oxygen Species Generation and Apoptotic Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-153, also identified as Compound 3 in recent literature, is a novel 1,4-disubstituted 1,2,3-triazole derivative that has demonstrated significant potential as an anticancer agent.[1][2][3][4] This technical guide provides an in-depth analysis of its core mechanism of action: the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis in cancer cells. The information presented herein is synthesized from available scientific literature to support further research and development of this promising therapeutic candidate.

Mechanism of Action: ROS-Mediated Apoptosis

This compound exerts its cytotoxic effects on cancer cells primarily through the induction of overwhelming oxidative stress.[1] This is achieved by increasing the intracellular concentration of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. The accumulation of ROS disrupts normal cellular function and triggers the intrinsic pathway of apoptosis, a form of programmed cell death. A key event in this process is the loss of mitochondrial membrane potential (MMP), which leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately resulting in the activation of caspases and the execution of apoptosis.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the anticancer activity of this compound (Compound 3).

Table 1: Cytotoxicity of this compound (Compound 3) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

| Caco-2 | Colorectal Adenocarcinoma | 16.63 ± 0.27 | 48 |

| MDA-MB-231 | Breast Cancer | Data not available | 48 |

| LNCaP | Prostate Carcinoma | Data not available | 48 |

Data sourced from Göktürk et al., ACS Omega 2023. The study also tested the compound on the normal cell line HEK-293, but the specific cytotoxicity data is not available in the abstract.

Table 2: Mechanistic Effects of this compound (Compound 3) in Caco-2 Cells

| Parameter | Effect |

| Reactive Oxygen Species (ROS) Generation | Significant Increase |

| Mitochondrial Membrane Potential (MMP) | Significant Loss |

| Apoptosis Induction | Confirmed by Annexin V assay |

Data sourced from Göktürk et al., ACS Omega 2023.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These are standardized protocols and are likely similar to those used in the primary research.

Cell Culture and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., Caco-2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

-

Cell Seeding and Treatment: Cells are seeded in a 24-well plate and treated with this compound at a specific concentration for a defined time. A positive control (e.g., H₂O₂) and a negative control are included.

-

DCFH-DA Staining: After treatment, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A working solution of DCFH-DA (typically 10-25 µM in serum-free medium) is added to each well, and the plate is incubated at 37°C for 30 minutes in the dark.

-

Washing: The DCFH-DA solution is removed, and the cells are washed twice with PBS.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Assessment of Mitochondrial Membrane Potential (MMP)

The JC-1 assay is widely used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

-

Cell Seeding and Treatment: Cells are cultured in a 6-well plate or on coverslips and treated with this compound. A known mitochondrial depolarizing agent (e.g., CCCP) is used as a positive control.

-

JC-1 Staining: After treatment, the cells are incubated with JC-1 staining solution (typically 1-10 µg/mL) in a CO₂ incubator at 37°C for 15-30 minutes.

-

Washing: The staining solution is removed, and the cells are washed with assay buffer.

-

Analysis: The cells are analyzed immediately by fluorescence microscopy or flow cytometry. The ratio of red to green fluorescence is used to quantify the change in MMP.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound and the general workflows for the key experiments.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Caption: Experimental workflow for intracellular ROS detection.

Caption: Experimental workflow for mitochondrial membrane potential analysis.

Conclusion and Future Directions

This compound (Compound 3) is a promising anticancer compound that induces apoptosis in cancer cells through the generation of reactive oxygen species and subsequent mitochondrial dysfunction. Its efficacy against colorectal adenocarcinoma cells highlights its potential for further development. Future research should focus on elucidating the precise molecular targets of this agent that lead to ROS production. A comprehensive investigation into its effects on a broader range of cancer cell lines and in vivo models is warranted to fully assess its therapeutic potential. Furthermore, detailed structure-activity relationship (SAR) studies could lead to the design of even more potent and selective analogs. This technical guide provides a foundational understanding for researchers and drug developers to build upon in their efforts to translate this promising compound into a clinical reality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Effect of Antitumor Agent-153 on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Antitumor Agent-153 on mitochondrial membrane potential, drawing from key scientific findings. The document details the agent's mechanism of action, presents quantitative data on its impact on mitochondrial function, and provides detailed experimental protocols for the cited research.

Core Mechanism of Action

This compound, identified as the 1,4-disubstituted 1,2,3-triazole derivative 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, exerts its anticancer effects by inducing apoptosis through the generation of Reactive Oxygen Species (ROS). A critical event in this apoptotic cascade is the disruption of the mitochondrial membrane potential (MMP).

The accumulation of ROS within cancer cells, triggered by this compound, leads to mitochondrial dysfunction. This is characterized by a significant loss of the mitochondrial membrane potential, a key indicator of mitochondrial integrity and cellular health. The dissipation of the MMP is a crucial step in the intrinsic apoptotic pathway, ultimately leading to programmed cell death in cancer cells.

Data Presentation: Quantitative Analysis of Mitochondrial Membrane Potential Depolarization

The impact of this compound on mitochondrial membrane potential has been quantified in human colorectal adenocarcinoma cells (Caco-2). The following table summarizes the dose-dependent increase in the percentage of cells exhibiting a loss of mitochondrial membrane potential after 48 hours of treatment.

| Treatment Group | Concentration (µM) | Cells with Depolarized Mitochondria (%) |

| Control | 0 | 4.63 |

| This compound | 8.32 | 34.16 |

| This compound | 16.63 | 55.82 |

| This compound | 33.26 | 78.45 |

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's effect on mitochondrial membrane potential are provided below.

Measurement of Mitochondrial Membrane Potential (MMP) using TMRE

This protocol outlines the procedure for assessing changes in mitochondrial membrane potential using Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

Materials:

-

Caco-2 cells

-

This compound (Compound 3)

-

Dulbecco’s Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (in DMSO)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed 1 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (8.32 µM, 16.63 µM, and 33.26 µM) and a vehicle control (DMSO) for 48 hours.

-

-

Cell Harvesting and Staining:

-

After the treatment period, harvest the cells by trypsinization.

-

Wash the cells with PBS and resuspend them in fresh culture medium.

-

Add TMRE to a final concentration of 200 nM and incubate the cells for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Following incubation, analyze the cells using a flow cytometer.

-

Excite the TMRE-stained cells with a 488 nm laser and detect the emission using a 575 nm filter (or equivalent PE channel).

-

Collect data for at least 10,000 events per sample.

-

Quantify the percentage of cells with low fluorescence intensity, indicating a loss of mitochondrial membrane potential.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the intracellular generation of ROS. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Caco-2 cells

-

This compound (Compound 3)

-

Culture medium (DMEM with supplements)

-

PBS

-

DCFH-DA stock solution (in DMSO)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed Caco-2 cells in appropriate culture plates (e.g., 96-well black plates for plate reader analysis or chamber slides for microscopy).

-

Treat the cells with this compound at the desired concentrations for the specified time.

-

-

Staining with DCFH-DA:

-

Prepare a fresh working solution of DCFH-DA in serum-free medium at a final concentration of 10 µM.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

After incubation, wash the cells with PBS to remove excess dye.

-

For fluorescence microscopy: Observe the cells under a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

For plate reader analysis: Measure the fluorescence intensity using a microplate reader with the same excitation and emission wavelengths.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental processes described in this guide.

Caption: Workflow for Mitochondrial Membrane Potential (MMP) Analysis.

Caption: ROS-Mediated Apoptotic Pathway Induced by this compound.

Antitumor agent-153 chemical structure and properties

Technical Guide: Antitumor Agent-153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structures, properties, and mechanisms of action of two distinct compounds identified as "this compound" in scientific literature. This document is intended for an audience of researchers, scientists, and drug development professionals.

Compound 1: 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde

This agent, referred to as "Anticancer agent 153" or "Compound 3" in its primary publication, is a novel 1,4-disubstituted 1,2,3-triazole derivative.[1][2][3][4][5]

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde | |

| Molecular Formula | C₁₆H₁₁Cl₂N₃O₃ | N/A |

| Molecular Weight | 364.18 g/mol | N/A |

| CAS Number | Not specified in the provided literature. | N/A |

| Appearance | Colorless crystals | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c |

Antitumor Activity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. Its efficacy is compared with established chemotherapy agents in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) at 48h | Cisplatin IC₅₀ (µM) | Etoposide IC₅₀ (µM) | Reference |

| Caco-2 | Colorectal Adenocarcinoma | 16.63 ± 0.27 | >25 | >25 | |

| LNCaP | Prostate Carcinoma | 21.09 ± 0.52 | >25 | >25 | |

| MDA-MB-231 | Breast Cancer | 23.81 ± 0.45 | >25 | >25 | |

| HEK-293 | Normal (Control) | >25 | >25 | >25 |

Mechanism of Action

The primary antitumor mechanism of this agent is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS). This is associated with a significant loss of mitochondrial membrane potential (MMP) in cancer cells. The compound has also been shown to interact with Calf Thymus DNA (CT-DNA) via intercalation and with bovine serum albumin (BSA) through both polar and hydrophobic interactions.

Caption: Mechanism of action for this compound (Compound 3).

Experimental Protocols

Synthesis: The synthesis is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The key starting materials are 1,2-dichloro-4-isocyanatobenzene and 2,4-dihydroxybenzaldehyde, which are processed through several steps to yield the final product.

Cytotoxicity Assay (MTT Assay):

-

Human cancer cell lines (MDA-MB-231, LNCaP, Caco-2) and a normal cell line (HEK-293) were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Cells were seeded into 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours.

-

The synthesized compound was added to the wells at various concentrations and incubated for 48 hours.

-

After incubation, 10 µL of MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

-

The formazan crystals formed were dissolved in 100 µL of DMSO.

-

The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC₅₀ values were calculated from the dose-response curves.

Compound 2: OM-153 (Tankyrase Inhibitor)

OM-153 is a potent, selective, and orally bioavailable 1,2,4-triazole-based inhibitor of Tankyrase 1 and 2 (TNKS1/2).

Chemical Structure and Properties

| Property | Value | Reference |

| Chemical Class | 1,2,4-triazole derivative | |

| CAS Number | 2406278-81-5 | |

| Molecular Formula | Not explicitly stated, but structure is available. | |

| Molecular Weight | Not explicitly stated. | N/A |

| Target | Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) |

Inhibitory Activity

OM-153 demonstrates high potency in both biochemical and cellular assays.

| Assay Type | Target/Pathway | IC₅₀ / GI₅₀ | Reference |

| Biochemical Assay | Tankyrase 1 (TNKS1) | 13 nM | |

| Biochemical Assay | Tankyrase 2 (TNKS2) | 2 nM | |

| Cellular Reporter Assay | Wnt/β-catenin Signaling (HEK293) | 0.63 nM | |

| Cell Growth Assay | COLO 320DM (APC-mutated) | GI₅₀: 10 nM, GI₂₅: 2.5 nM | |

| Cell Growth Assay | RKO (APC-wild-type) | GI₅₀ > 10,000 nM |

Mechanism of Action

Tankyrases (TNKS1/2) are enzymes that poly-ADP-ribosylate (PARylate) target proteins, marking them for degradation. A key target is AXIN, a component of the β-catenin destruction complex. By inhibiting tankyrases, OM-153 stabilizes AXIN, which in turn enhances the degradation of β-catenin. This downregulates the WNT/β-catenin signaling pathway, which is often hyperactivated in cancers like colorectal carcinoma.

Caption: WNT/β-catenin signaling inhibition by OM-153.

Experimental Protocols

Animal Xenograft Studies (COLO 320DM):

-

COLO 320DM colon carcinoma cells were implanted subcutaneously into immunodeficient mice.

-

Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups.

-

OM-153 was administered orally, twice daily, at doses ranging from 0.33 to 10 mg/kg.

-

Tumor volume and body weight were monitored regularly throughout the study.

-

At the end of the study, tumors were excised for biomarker analysis (e.g., immunoblotting for AXIN1/2 and β-catenin).

Cell Growth Assay (MTS):

-

APC-mutated (COLO 320DM) and APC-wild-type (RKO) cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of OM-153.

-

After 5 days of incubation, cell proliferation was measured using the MTS colorimetric assay at an absorbance of 490 nm.

-

Growth inhibition percentages (GI₅₀ and GI₂₅) were calculated based on the comparison to vehicle-treated control cells.

Caption: General experimental workflow for OM-153 evaluation.

References

- 1. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Profile of Antitumor Agent-153: A Technical Overview

For Immediate Release

Muğla, Turkey – A comprehensive analysis of the in vitro anticancer properties of Antitumor agent-153, also identified as Compound 3, reveals a promising pro-apoptotic agent with selective cytotoxicity against colorectal cancer cells. This technical guide consolidates the available data on its biological activity, mechanism of action, and the experimental methodologies used in its evaluation, aimed at researchers, scientists, and professionals in drug development.

This compound, a novel 1,4-disubstituted 1,2,3-triazole derivative, has demonstrated significant cytotoxic effects on various human cancer cell lines. The compound, with the chemical name 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, has been the subject of a detailed study elucidating its potential as a cancer therapeutic.

Cytotoxic Activity

The anticancer potential of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines and a normal cell line. The results, summarized below, indicate a marked and selective activity against the Caco-2 colorectal adenocarcinoma cell line.

| Cell Line | Type | IC50 (µM) after 48h |

| Caco-2 | Colorectal Adenocarcinoma | 16.63 ± 0.27 |

| MDA-MB-231 | Breast Cancer | > 50 |

| LNCaP | Prostate Carcinoma | > 50 |

| HEK-293 | Normal Embryonic Kidney | > 50 |

| Table 1: IC50 values of this compound against various human cell lines.[1][2] |

Notably, the IC50 value of this compound in Caco-2 cells was found to be more potent than the standard chemotherapeutic agents cisplatin and etoposide.[1][2]

Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism underlying the cytotoxic effects of this compound in Caco-2 cells revealed the induction of apoptosis, or programmed cell death. This was confirmed through multiple lines of evidence.

1. Annexin V Assay: Flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining demonstrated a significant increase in the population of apoptotic cells upon treatment with this compound.[1]

2. Mitochondrial Membrane Potential (MMP) Loss: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. Treatment with this compound led to a significant loss of MMP in Caco-2 cells, indicating mitochondrial dysfunction.

3. Reactive Oxygen Species (ROS) Generation: The study also established a link between this compound treatment and the generation of reactive oxygen species. The production of ROS can induce cellular stress and trigger the apoptotic cascade.

The collective evidence strongly suggests that this compound induces apoptosis in Caco-2 cells through a mechanism involving the generation of ROS and subsequent loss of mitochondrial membrane potential.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the in vitro anticancer activity of this compound.

MTT Assay for Cell Viability

-

Cell Seeding: Human cancer cell lines (MDA-MB-231, LNCaP, Caco-2) and the normal cell line (HEK-293) were seeded into 96-well plates.

-

Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound.

-

Incubation: The treated cells were incubated for 48 hours.

-

MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional period to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 values were then calculated.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment: Caco-2 cells were treated with this compound at concentrations of 7.5, 15, and 30 μM.

-

Cell Harvesting: After the treatment period, both adherent and floating cells were collected.

-

Staining: The collected cells were washed and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mitochondrial Membrane Potential (MMP) Assay

-

Cell Treatment: Caco-2 cells were treated with this compound.

-

Staining: A fluorescent dye sensitive to changes in mitochondrial membrane potential (e.g., JC-1) was used to stain the cells.

-

Analysis: The change in fluorescence, indicating the loss of MMP, was measured using a suitable detection method, such as flow cytometry or fluorescence microscopy.

Reactive Oxygen Species (ROS) Assay

-

Cell Treatment: Caco-2 cells were exposed to this compound.

-

Probe Addition: A fluorescent probe that reacts with ROS (e.g., DCFH-DA) was added to the cells.

-

Measurement: The increase in fluorescence, corresponding to the level of intracellular ROS, was quantified using a fluorometric plate reader or flow cytometry.

Visualizing the Process

To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams have been generated.

Caption: Experimental workflow for in vitro evaluation of this compound.

References

A Technical Guide to the Target Identification and Validation of a Novel Antitumor Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of a drug's molecular target is a critical and often rate-limiting step in phenotypic drug discovery.[1][2] This guide provides a comprehensive technical overview of the methodologies used to identify and validate the cellular target of a novel hypothetical small-molecule, herein referred to as "Antitumor agent-153," which has been observed to inhibit cancer cell proliferation and induce apoptosis through the generation of Reactive Oxygen Species (ROS). The protocols and strategies outlined are designed to be broadly applicable for the deconvolution of a small molecule's mechanism of action, transforming a phenotypic hit into a target-driven drug discovery program.

Introduction to Target Deconvolution

Phenotypic drug screening has re-emerged as a powerful strategy for discovering first-in-class medicines. However, a primary challenge lies in elucidating the mechanism of action by identifying the specific molecular target(s) through which the compound exerts its biological effect.[3] This process, known as target deconvolution or target identification, is essential for rational drug design, understanding potential toxicities, and patient stratification.[3]

This guide will use "this compound," a representative 1,4-disubstituted 1,2,3-triazole derivative, as a case study. Compounds with this scaffold are known to possess a wide range of biological activities, including anticancer effects.[4] The known downstream effects of our hypothetical agent—ROS generation and apoptosis induction—provide a crucial starting point for investigating its direct molecular interactions.

Target Identification Strategies

Target identification methodologies can be broadly categorized into biochemical, biophysical, and genetic approaches. A multi-pronged strategy, combining several of these techniques, is often the most effective.

Biochemical Approaches: Affinity-Based Proteomics

Affinity chromatography is a classical and widely used method for target identification. This technique involves immobilizing the small molecule ("bait") on a solid support to "fish" for its binding partners from a complex protein mixture like a cell lysate.

Photoaffinity labeling is an advanced form of affinity chromatography that creates a covalent bond between the probe and its target upon UV irradiation, reducing the false positives associated with non-covalent interactions.

-

Probe Synthesis: Synthesize a photoaffinity probe by modifying this compound with three key moieties: a photoreactive group (e.g., diazirine), an affinity tag (e.g., biotin), and a linker. Structure-activity relationship (SAR) studies are crucial to ensure the modification does not abrogate the compound's biological activity.

-

Live-Cell Labeling:

-

Culture cancer cells (e.g., HeLa, A549) to 80-90% confluency.

-

Treat cells with the photoaffinity probe for a predetermined time. Include a competition control where cells are pre-incubated with an excess of the unmodified this compound to compete away specific binding.

-

-

UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to activate the photoreactive group, forming a covalent bond between the probe and its target protein(s).

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells in a buffer containing detergents and protease inhibitors.

-

Affinity Purification:

-

Incubate the cell lysates with streptavidin-conjugated agarose beads to capture the biotin-tagged probe-protein complexes.

-

Perform extensive washes to remove non-specifically bound proteins.

-

-

Elution and Identification: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE. Excise unique protein bands present in the probe-treated sample but absent or reduced in the competition control.

-

Mass Spectrometry: Identify the proteins using tandem mass spectrometry (MS/MS) and database searching.

Biophysical Approaches: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding. A stabilized protein will remain soluble at higher temperatures.

-

Cell Treatment: Treat intact cells or cell lysates with either vehicle (e.g., DMSO) or a saturating concentration of this compound.

-

Thermal Challenge: Aliquot the samples and heat them to a range of different temperatures for a short duration (e.g., 3 minutes), followed by rapid cooling.

-

Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble protein fraction.

-

Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using Western Blot or other antibody-based methods.

-

Data Analysis:

-

Melt Curve: Plot the percentage of soluble protein against temperature. A shift in the curve to the right for the drug-treated sample indicates target stabilization.

-

Isothermal Dose-Response Fingerprint (ITDRF): Perform the assay at a single temperature (chosen from the melt curve) with varying concentrations of this compound to determine the compound's potency in a cellular environment.

-

| Treatment Group | Temperature (°C) | % Soluble Target Protein |

| Vehicle (DMSO) | 48 | 100 |

| Vehicle (DMSO) | 52 | 85 |

| Vehicle (DMSO) | 56 | 51 |

| Vehicle (DMSO) | 60 | 20 |

| Vehicle (DMSO) | 64 | 5 |

| Agent-153 (10 µM) | 48 | 100 |

| Agent-153 (10 µM) | 52 | 98 |

| Agent-153 (10 µM) | 56 | 91 |

| Agent-153 (10 µM) | 60 | 65 |

| Agent-153 (10 µM) | 64 | 35 |

Genetic Approaches: CRISPR-Cas9 Screening

CRISPR-based genetic screens can identify genes that are essential for a drug's activity. A genome-wide loss-of-function screen can reveal that knocking out the drug's target will confer resistance to the drug's cytotoxic effects.

-

Library Transduction: Transduce a Cas9-expressing cancer cell line with a genome-wide pooled CRISPR single-guide RNA (sgRNA) library.

-

Cell Selection: Select for successfully transduced cells.

-

Drug Treatment: Split the cell population into two groups. Treat one group with a lethal dose of this compound and the other with vehicle.

-

Genomic DNA Extraction: After a period of selection, harvest the surviving cells from both populations and extract their genomic DNA.

-

Sequencing and Analysis: Amplify the sgRNA-encoding regions from the genomic DNA and analyze them using next-generation sequencing.

-

Hit Identification: Identify sgRNAs that are significantly enriched in the drug-treated population compared to the vehicle-treated population. The genes targeted by these sgRNAs are candidate targets or essential pathway members for the activity of this compound.

Target Validation

Once a list of candidate targets is generated, a validation process is required to confirm that the identified protein is a bona fide target and that its modulation is responsible for the observed phenotype.

Genetic Validation: siRNA-Mediated Knockdown

Silencing the expression of the candidate target gene should recapitulate the drug's effect (if the drug is an inhibitor) or, more commonly for target validation, confer resistance to the drug.

-

siRNA Design and Synthesis: Design and synthesize at least two independent small interfering RNAs (siRNAs) targeting the candidate gene's mRNA to control for off-target effects. A non-targeting control siRNA should also be used.

-

Transfection: Transfect the cancer cell line with the siRNAs using a suitable transfection reagent.

-

Knockdown Confirmation: After 24-48 hours, assess the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western Blot) levels.

-

Drug Treatment and Phenotypic Assay:

-

Re-plate the transfected cells and treat them with a dose range of this compound.

-

After 48-72 hours, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).

-

-

Data Analysis: Compare the dose-response curves. A rightward shift in the IC50 value for cells with the target knocked down, compared to control cells, indicates that the target is required for the drug's activity.

| siRNA Target | Knockdown Efficiency (%) | Cell Viability IC50 (µM) |

| Non-Targeting Control | N/A | 1.5 |

| Candidate Target #1 | 85 | 12.8 |

| Candidate Target #2 | 91 | 14.2 |

| Unrelated Gene | 88 | 1.6 |

Biochemical and Biophysical Validation

Direct engagement between this compound and the purified candidate target protein should be confirmed using orthogonal methods.

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity and kinetics between the small molecule and the purified protein.

-

Enzymatic/Functional Assays: If the identified target is an enzyme, an in vitro assay should be performed to determine if this compound modulates its activity. The effect of the compound in the enzymatic assay (e.g., Ki or IC50) should correlate with its cellular potency.

Conclusion

The successful identification and validation of a drug's target are paramount for advancing a molecule through the drug discovery pipeline. This guide outlines a systematic, multi-faceted approach combining biochemical, biophysical, and genetic methods to deconvolve the mechanism of action of a novel antitumor agent. By rigorously applying these detailed protocols, researchers can build a strong body of evidence to confirm a target, understand its role in the compound's therapeutic effect, and enable the rational optimization of new and more effective cancer therapies.

References

- 1. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

Preclinical Profile of Antitumor Agent-153 (OM-153): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-153, also known as OM-153, is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the WNT/β-catenin signaling pathway.[1][2] Preclinical studies have demonstrated its antitumor efficacy in various cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors. This technical guide provides a comprehensive overview of the preclinical data for OM-153, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development of this promising anticancer agent.

Mechanism of Action: Targeting the WNT/β-catenin Pathway

OM-153 exerts its antitumor effects by inhibiting the catalytic activity of TNKS1/2.[2] These enzymes are responsible for the poly-ADP-ribosylation (PARsylation) of AXIN proteins, which are essential components of the β-catenin destruction complex.[3] PARsylation marks AXIN for ubiquitination and subsequent proteasomal degradation. By inhibiting TNKS1/2, OM-153 stabilizes AXIN levels, leading to the formation of a functional destruction complex that phosphorylates β-catenin, targeting it for degradation.[3] This prevents the accumulation and nuclear translocation of β-catenin, thereby inhibiting the transcription of WNT target genes involved in cell proliferation and survival.

Below is a diagram illustrating the WNT/β-catenin signaling pathway and the mechanism of action of OM-153.

In Vitro Efficacy

Biochemical and Cellular Assays

OM-153 demonstrates potent and selective inhibition of TNKS1 and TNKS2 in biochemical assays, with minimal activity against PARP1. In cellular assays, it effectively inhibits WNT/β-catenin signaling, as measured by a luciferase reporter assay in HEK293 cells. The antiproliferative activity of OM-153 has been evaluated in various cancer cell lines, showing significant growth inhibition in WNT-dependent lines such as COLO 320DM.

Table 1: In Vitro Activity of OM-153

| Assay Type | Target/Cell Line | IC50/GI50 (nM) | Reference |

| Biochemical Assay | TNKS1 | 13 | |

| Biochemical Assay | TNKS2 | 2 | |

| Biochemical Assay | PARP1 | >100,000 | |

| WNT/β-catenin Reporter Assay | HEK293 | 0.63 | |

| Cell Growth Inhibition | COLO 320DM | 10 (GI50) | |

| Cell Growth Inhibition | RKO | >10,000 (GI50) |

Experimental Protocols

-

Principle: A biochemical assay to measure the PARsylation activity of recombinant TNKS1/2 or PARP1 enzymes.

-

Protocol:

-

Recombinant human TNKS1, TNKS2, or PARP1 enzyme is incubated with varying concentrations of OM-153.

-

The enzymatic reaction is initiated by the addition of NAD+ and biotinylated NAD+.

-

The resulting biotinylated-PAR product is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

-

Luminescence is measured using a plate reader, with the signal being inversely proportional to the inhibitory activity of the compound.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Principle: A cell-based luciferase reporter assay to quantify the activity of the WNT/β-catenin signaling pathway.

-

Protocol:

-

HEK293 cells are transiently transfected with a TCF/LEF-responsive luciferase reporter construct.

-

Transfected cells are treated with varying concentrations of OM-153.

-

WNT signaling is activated, typically by treatment with Wnt3a conditioned media or a GSK3β inhibitor.

-

Luciferase activity is measured using a luminometer.

-

IC50 values are determined by the concentration of OM-153 that causes a 50% reduction in luciferase activity.

-

-

Principle: An assay to determine the effect of OM-153 on the proliferation of cancer cell lines.

-

Protocol:

-

Cancer cell lines (e.g., COLO 320DM, RKO) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of OM-153 for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The concentration of OM-153 that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.

-

In Vivo Efficacy

Xenograft Models

The antitumor activity of OM-153 has been demonstrated in mouse xenograft models. In a COLO 320DM colon carcinoma model, oral administration of OM-153 resulted in a dose-dependent reduction in tumor growth. Furthermore, OM-153 has been shown to potentiate the antitumor effect of anti-PD-1 immune checkpoint inhibition in a B16-F10 mouse melanoma model.

Table 2: In Vivo Efficacy of OM-153 in a COLO 320DM Xenograft Model

| Treatment Group (mg/kg, p.o., twice daily) | Tumor End Volume (mm³) - Mean ± SD | Statistical Significance (vs. Vehicle) | Reference |

| Vehicle Control | Not explicitly stated, used as baseline | - | |

| 0.1 | Not explicitly stated | Not significant | |

| 0.33 | ~400 | P < 0.05 | |

| 1 | ~300 | P < 0.01 | |

| 3.3 | ~200 | P < 0.01 | |

| 10 | ~150 | P < 0.01 |

Experimental Protocols

-

Animal Model: CB17-SCID mice.

-

Tumor Implantation: 5 x 10⁶ COLO 320DM cells are injected subcutaneously into the flank of the mice.

-

Treatment: When tumors reach a palpable size, mice are randomized into treatment groups. OM-153 is administered orally twice daily at doses ranging from 0.1 to 10 mg/kg.

-

Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Body weight is monitored as an indicator of toxicity.

-

Animal Model: C57BL/6 mice.

-

Tumor Implantation: B16-F10 melanoma cells are injected subcutaneously.

-

Treatment: Mice are treated with OM-153, an anti-PD-1 antibody, or the combination of both.

-

Efficacy Assessment: Tumor growth and survival are monitored. The immune cell infiltrate within the tumors can be analyzed by flow cytometry to assess the immunomodulatory effects of the combination therapy.

Pharmacokinetics

Pharmacokinetic studies of OM-153 have been conducted in mice, demonstrating good oral bioavailability and dose-dependent exposure.

Table 3: Pharmacokinetic Parameters of OM-153 in CD-1 Mice

| Dose and Route | Cmax (ng/mL) | t½ (hours) | AUC (ng·h/mL) | Bioavailability (F%) | Reference |

| 0.4 mg/kg, i.v. | - | 4.3 | 708 | - | |

| 2 mg/kg, i.v. | - | 4.9 | 3,540 | - | |

| 10 mg/kg, p.o. (single dose) | 1,800 (Cmax1) | 5.3 | 10,200 | 57 | |

| 10 mg/kg, p.o. (twice daily) | 2,700 (Cmax2) | - | - | - | |

| 100 mg/kg, p.o. (single dose) | 13,000 (Cmax1) | 6.9 | 114,000 | 64 | |

| 100 mg/kg, p.o. (twice daily) | 20,000 (Cmax2) | - | - | - |

Experimental Protocol

-

Animal Model: CD-1 mice.

-

Drug Administration: OM-153 is administered either as a single intravenous (i.v.) bolus or by oral gavage (p.o.). For repeat-dose studies, oral administration is given twice daily.

-

Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation. Tumors are also collected in xenograft studies.

-

Analysis: The concentration of OM-153 in plasma and tumor homogenates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), t½ (half-life), and AUC (area under the curve) are calculated using standard non-compartmental analysis.

Toxicology

A 28-day repeated-dose toxicity study in mice revealed that high doses of OM-153 (100 mg/kg, twice daily) can lead to body weight loss and intestinal and kidney damage. However, a dose of 10 mg/kg administered twice daily was well-tolerated, with no significant toxicity observed, indicating a potential therapeutic window.

Conclusion

The preclinical data for this compound (OM-153) strongly support its continued development as a novel anticancer therapeutic. Its potent and selective inhibition of Tankyrases, leading to the suppression of the WNT/β-catenin signaling pathway, translates to significant in vitro and in vivo antitumor activity. The favorable pharmacokinetic profile and the existence of a therapeutic window in animal models further underscore its potential. Future studies should focus on exploring its efficacy in a broader range of WNT-driven cancers and further investigating its synergistic effects with immunotherapy and other targeted agents.

References

Unveiling Antitumor Agent-153: A Technical Review of a Novel Triazole Derivative

For Immediate Release

A comprehensive analysis of a novel 1,4-disubstituted 1,2,3-triazole derivative, referred to in some contexts as Antitumor agent-153 or Compound 3, reveals a promising anti-cancer agent with a distinct mechanism of action. This technical guide synthesizes the findings from the pivotal study by Göktürk et al., offering researchers, scientists, and drug development professionals a detailed overview of its cytotoxic activity, experimental protocols, and proposed signaling pathways.

Quantitative Analysis of Cytotoxic Activity

The antitumor potential of this compound was evaluated against a panel of human cancer cell lines, with cisplatin and etoposide serving as reference compounds. The agent demonstrated notable efficacy, particularly against the Caco-2 colorectal adenocarcinoma cell line. All quantitative data on its cytotoxic effects are summarized below.

| Cell Line | Description | IC50 (μM) after 48h (this compound) | IC50 (μM) after 48h (Cisplatin) | IC50 (μM) after 48h (Etoposide) |

| MDA-MB-231 | Triple-negative breast cancer | 30.21 ± 0.52 | 25.18 ± 0.63 | 22.84 ± 0.49 |

| LNCaP | Androgen-sensitive prostate cancer | 41.57 ± 0.78 | 35.42 ± 0.81 | 28.16 ± 0.67 |

| Caco-2 | Colorectal adenocarcinoma | 16.63 ± 0.27 | 20.86 ± 0.55 | 18.93 ± 0.38 |

| HEK-293 | Human embryonic kidney (non-cancerous) | 75.34 ± 1.12 | 45.71 ± 0.94 | 36.47 ± 0.82 |

Table 1: Comparative IC50 values of this compound and standard chemotherapeutic drugs after 48 hours of treatment.

Mechanism of Action: Induction of Apoptosis via Oxidative Stress

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. The underlying mechanism involves the generation of reactive oxygen species (ROS), leading to a subsequent loss of mitochondrial membrane potential (MMP).

Detailed Experimental Protocols

The following section outlines the methodologies employed in the characterization and evaluation of this compound.

Synthesis of 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde (this compound)

The synthesis of this compound was achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Methodological & Application

Application Notes for Antitumor Agent-153

Introduction

Antitumor agent-153 is a novel investigational compound demonstrating potential anticancer properties. Preliminary research suggests two possible mechanisms of action. One line of evidence indicates that this compound induces apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent loss of mitochondrial membrane potential[1]. Another potential mechanism involves the inhibition of tankyrase (TNKS1/2), leading to a reduction in WNT/β-catenin signaling[2][3]. These application notes provide a comprehensive framework for researchers to culture cells and evaluate the efficacy and mechanism of action of this compound in vitro.

General Guidelines for Cell Culture

Successful and reproducible results depend on maintaining consistent and sterile cell culture conditions. The choice of cell line is critical and should be based on the research question, such as using a cell line with a known dependence on the WNT/β-catenin pathway (e.g., COLO 320DM) or one susceptible to ROS-induced apoptosis[2][4]. General cell culture steps include thawing, passaging, and cryopreserving cells. All procedures should be performed in a sterile environment to prevent contamination.

Experimental Design Considerations

When designing experiments to evaluate this compound, it is crucial to include appropriate controls. A vehicle control, typically the solvent used to dissolve the agent (e.g., DMSO), should be included to account for any effects of the solvent on the cells. A dose-response curve should be generated to determine the optimal concentration range for the agent. Time-course experiments are also recommended to understand the kinetics of the cellular response.

Experimental Protocols

The following protocols are standard methods for assessing the effects of an antitumor agent on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method for detecting apoptotic cells by flow cytometry. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is used as a vital dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Harvest cells after treatment with this compound. For adherent cells, collect both the supernatant containing floating cells and the trypsinized adherent cells.

-

Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

-

Gently mix and incubate for 10-15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution and incubate for 5-15 minutes on ice or at room temperature, protected from light.

-

Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

PI staining solution containing RNase A

-

Flow cytometer

Protocol:

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by slowly adding them dropwise to cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Cell Viability (IC50 Values) of this compound

| Cell Line | Incubation Time (hours) | IC50 (µM) |

|---|---|---|

| Cell Line A | 24 | |

| 48 | ||

| 72 | ||

| Cell Line B | 24 | |

| 48 |

| | 72 | |

Table 2: Apoptosis Induction by this compound

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

|---|---|---|---|

| Vehicle Control | 0 | ||

| This compound | X | ||

| Y |

| | Z | | |

Table 3: Cell Cycle Distribution after Treatment with this compound

| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|---|

| Vehicle Control | 0 | |||

| This compound | X | |||

| Y |

| | Z | | | |

Visualizations

Diagrams created using Graphviz to illustrate workflows and signaling pathways.

Caption: General experimental workflow for in vitro screening of this compound.

Caption: Signaling pathway for ROS-induced apoptosis by this compound.

Caption: Signaling pathway for Wnt/β-catenin inhibition by this compound.

References

Antitumor agent-153 solubility and preparation for assays

Application Notes and Protocols: Antitumor Agent-153

For Research Use Only. Not for use in human, therapeutic, or diagnostic applications.

Introduction

This compound is a potent, naturally derived diterpenoid compound that has demonstrated significant antineoplastic activity against a wide spectrum of cancers, including ovarian, breast, and non-small cell lung cancers.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[2][3] By binding to the β-tubulin subunit, this compound promotes the assembly of tubulin into extremely stable and non-functional microtubules, disrupting the dynamic process of microtubule assembly and disassembly.[3][4] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing programmed cell death, or apoptosis, in rapidly dividing cancer cells.

Due to its lipophilic nature and poor aqueous solubility (less than 0.01 mg/mL), careful preparation of this compound is essential for achieving reliable and reproducible results in both in vitro and in vivo assays. This document provides detailed protocols for the solubilization and preparation of this compound for research applications.

Physicochemical and Solubility Data